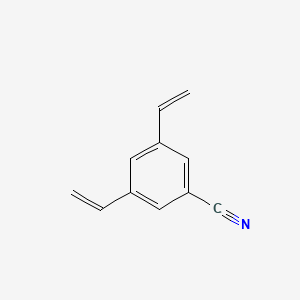

3,5-Bis(ethenyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Bis(ethenyl)benzonitrile, commonly known as DEBN, is an organic compound that belongs to the family of aromatic nitriles. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEBN has been studied for its potential applications in various fields such as materials science, biochemistry, and pharmacology.

科学的研究の応用

Anti-cancer Properties

Research by Zafar et al. (2019) investigated the synthesis, characterization, and anti-cancer properties of water-soluble bis(PYE) pro-ligands and derived palladium(ii) complexes. These complexes demonstrated significant cytotoxicity towards human breast cancer cell lines MCF-7 and T47D, exceeding that of cisplatin. The study highlighted the potential of these compounds in cancer therapy, noting the induction of apoptosis in treated cells Zafar et al., 2019.

Organic Conductors and Photochromic Properties

Beno et al. (1987) explored the synthesis and structure of organic conductors derived from chemical oxidation versus electrocrystallization, revealing insights into the electrical properties of these materials. Although not directly mentioning "3,5-Bis(ethenyl)benzonitrile," the study underscores the significance of structural manipulation in designing conductive materials Beno et al., 1987.

Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with thermally irreversible and fatigue-resistant photochromic properties. These compounds exhibited reversible photocyclization, producing closed-ring forms stable for more than three weeks at 80 °C. This study illustrates the application of ethenyl-benzonitrile derivatives in developing photoresponsive materials Uchida et al., 1990.

Supramolecular Assemblies

Arora and Pedireddi (2003) conducted a study on crystal engineering of supramolecular assemblies with 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including 1,2-bis(4-pyridyl)ethene. Their research demonstrated the ability to form host-guest systems and infinite molecular tapes through self-assembly, highlighting the versatility of ethenyl-benzonitrile derivatives in constructing complex molecular architectures Arora and Pedireddi, 2003.

Photovoltaic and Fluorescent Materials

Sierra and Lahti (2004) described the synthesis and electronic spectroscopy of photoluminescent, segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains. Their work contributes to the development of materials with potential applications in organic electronics and photovoltaics Sierra and Lahti, 2004.

Antimicrobial Compounds

Ticona et al. (2020) isolated antimicrobial compounds from Tropaeolum tuberosum, including a molecule structurally related to 3,5-Bis(ethenyl)benzonitrile. These compounds exhibited significant antibacterial and antifungal effects, suggesting their potential as lead compounds for developing new antimicrobial agents Ticona et al., 2020.

作用機序

Target of Action

Benzonitrile derivatives are known to participate in various chemical reactions, suggesting that they may interact with a wide range of molecular targets .

Mode of Action

Benzonitrile derivatives are known to undergo [3+2] cycloaddition reactions . In these reactions, the benzonitrile derivative and another compound combine to form a five-membered ring. This process could potentially alter the function or activity of the target molecule .

Biochemical Pathways

Benzonitrile derivatives are known to participate in cycloaddition reactions, which are key steps in various biochemical pathways .

Pharmacokinetics

For instance, benzonitrile derivatives are known to have good solubility, which is a key factor influencing absorption and distribution .

Result of Action

The formation of a five-membered ring through a [3+2] cycloaddition reaction could potentially alter the structure and function of target molecules, leading to various downstream effects .

特性

IUPAC Name |

3,5-bis(ethenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPWKJYPMXTWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C#N)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2872007.png)

![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)